

Introduction: The Significance of a Versatile Pyrazole Building Block

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Compound of Interest

Compound Name: 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B1372929

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The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.^[1] Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a highly sought-after motif in drug design. **5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole** emerges as a particularly valuable chemical intermediate. It combines the stable, decorated pyrazole core with a reactive bromomethyl group, creating an ideal electrophilic building block for introducing the 1,3-dimethylpyrazole moiety into a wide range of molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this potent synthon.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. The key physicochemical data for **5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole** are summarized below.

Physicochemical Data Table

Property	Value	Source(s)
IUPAC Name	5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole	N/A
CAS Number	873191-23-2	[2]
Molecular Formula	C ₆ H ₉ BrN ₂	N/A
Molecular Weight	189.06 g/mol	N/A
Appearance	Likely a solid or oil at room temperature	Inferred from related compounds
Melting Point	Data not widely available; related compounds like 3-Bromo-5-methyl-1H-pyrazole melt at 138-139 °C.[3]	N/A
Boiling Point	Data not widely available	N/A
Solubility	Expected to be soluble in common organic solvents (DCM, THF, DMF, Acetone) and poorly soluble in water.	N/A

Spectroscopic Characterization

While a dedicated public spectrum is not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous pyrazoles.[4][5][6]

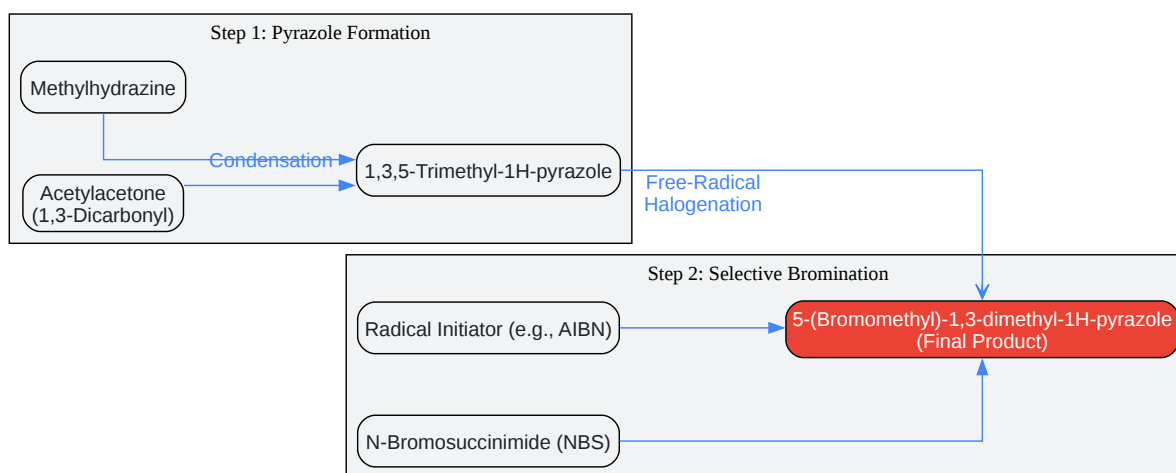
- ¹H NMR:** Key signals would include two singlets for the N-methyl and C-methyl groups (likely in the δ 2.0-4.0 ppm range), a singlet for the pyrazole ring proton (δ ~6.0 ppm), and a prominent singlet for the bromomethyl (-CH₂Br) protons, shifted downfield (likely δ 4.5-5.0 ppm) due to the adjacent bromine atom.
- ¹³C NMR:** Expect distinct signals for the two methyl carbons, the bromomethyl carbon, and the three pyrazole ring carbons. The carbon bearing the bromine will be the most deshielded among the sp³ carbons.

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity ($M+$ and $M+2$) corresponding to the ^{79}Br and ^{81}Br isotopes.

PART 2: Synthesis and Reactivity

Synthetic Strategy: A Plausible Route

The synthesis of **5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole** can be logically approached from readily available precursors. A common strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] Subsequent functionalization provides the target molecule.



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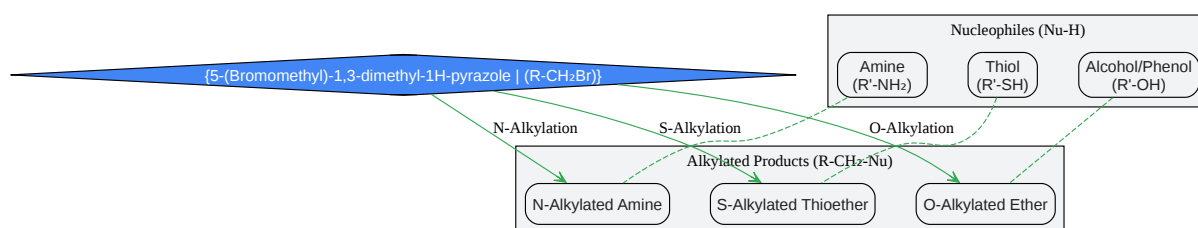
Caption: Proposed two-step synthesis of **5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole**.

Causality Behind Experimental Choices:

- **Pyrazole Formation:** The reaction between acetylacetone and methylhydrazine is a classic and high-yielding method for constructing the pyrazole ring. The use of methylhydrazine directly installs one of the required methyl groups on a ring nitrogen.
- **Selective Bromination:** The key challenge is to brominate the C5-methyl group without affecting the C3-methyl group or the pyrazole ring itself. A free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN is the method of choice. This reaction selectively targets allylic or benzylic-type positions, and the C5-methyl group of the pyrazole ring is electronically analogous to such positions, making it susceptible to radical halogenation.

Core Reactivity: The Electrophilic Workhorse

The primary utility of **5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole** stems from the reactivity of the C-Br bond. The bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions. This allows it to function as an efficient alkylating agent, covalently attaching the "1,3-dimethylpyrazol-5-yl)methyl" group to various nucleophiles.



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Caption: Key nucleophilic substitution reactions of the title compound.

This reactivity is central to its role in drug discovery, enabling the connection of the pyrazole scaffold to other pharmacophores or molecular frameworks through stable C-N, C-S, or C-O

bonds.

PART 3: Applications in Drug Discovery and Development

The pyrazole core is a cornerstone of modern medicinal chemistry, present in drugs targeting a wide array of diseases, from cancer to viral infections and inflammation.^{[1][8]} Compounds like **5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole** serve as critical starting materials for synthesizing complex drug candidates.

- **Kinase Inhibitors:** Many successful kinase inhibitors, such as Ruxolitinib and Ibrutinib, feature a pyrazole core.^[1] This building block can be used to synthesize novel analogs where the pyrazole moiety acts as a hinge-binding motif or a scaffold to orient other functional groups within the ATP-binding pocket of a target kinase.
- **Bioisosteric Replacement:** The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic rings to improve physicochemical properties, such as solubility or metabolic stability, or to modulate target binding affinity.
- **Fragment-Based Drug Discovery (FBDD):** The "(1,3-dimethylpyrazol-5-yl)methyl" fragment is an excellent candidate for FBDD campaigns. Its defined vector for growth (from the point of attachment) and favorable properties make it an attractive starting point for elaborating more potent, drug-like molecules.

PART 4: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly compiled, its hazards can be reliably inferred from its chemical structure and data on similar compounds.^{[9][10][11][12][13]}

- **Primary Hazards:** As a reactive alkylating agent, it should be considered harmful if swallowed, corrosive to skin and eyes, and a potential respiratory irritant.^{[9][12][13]} Bromomethyl compounds are often lachrymators (tear-producing).
- **Handling Precautions:**
 - Always handle in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
- Avoid inhalation of dust, fumes, or vapors.
- Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.
 - Keep away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.
 - Due to its reactivity, it may be beneficial to store it under an inert atmosphere (e.g., nitrogen or argon).

PART 5: Exemplary Experimental Protocol

The following protocol describes a general procedure for the N-alkylation of a primary amine, a common and crucial transformation utilizing this reagent.

Protocol: N-Alkylation of Benzylamine

Objective: To synthesize N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)benzylamine.

Materials:

- **5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole** (1.0 eq)
- Benzylamine (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetonitrile (CH_3CN), anhydrous
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a dry, round-bottomed flask equipped with a magnetic stir bar, add **5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole** (e.g., 1.0 mmol, 189 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).
- **Solvent Addition:** Add anhydrous acetonitrile (e.g., 10 mL) to the flask.
- **Nucleophile Addition:** Add benzylamine (1.1 mmol, 118 mg, ~120 μL) to the stirring suspension.
- **Reaction:** Stir the reaction mixture at room temperature (or gently heat to 40-50 $^\circ\text{C}$ if the reaction is slow) and monitor its progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting bromopyrazole spot indicates reaction completion.
- **Workup - Quenching:** Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
- **Workup - Extraction:** Partition the residue between DCM (e.g., 20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
- **Workup - Washing:** Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 solution (1 x 20 mL) and brine (1 x 20 mL). The bicarb wash removes any excess acid, and the brine wash helps to remove water from the organic layer.
- **Drying and Filtration:** Dry the combined organic layer over anhydrous MgSO_4 or Na_2SO_4 . Filter the drying agent and wash the filter cake with a small amount of DCM.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent gradient (e.g.,

10% to 50% Ethyl Acetate in Hexanes) to yield the pure N-alkylated product.

- Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

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